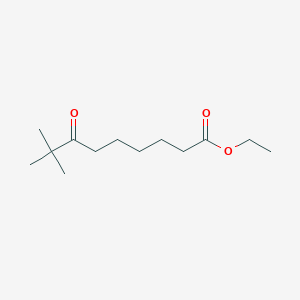
Ethyl 8,8-dimethyl-7-oxononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8,8-dimethyl-7-oxononanoate is a chemical compound with the molecular formula C13H24O3 . It has a molecular weight of 228.33 . The compound belongs to the family of esters.
Molecular Structure Analysis
The InChI code for Ethyl 8,8-dimethyl-7-oxononanoate is1S/C13H24O3/c1-5-16-12(15)10-8-6-7-9-11(14)13(2,3)4/h5-10H2,1-4H3 . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Heterocyclic Compounds : Ethyl 8,8-dimethyl-7-oxononanoate is utilized in the synthesis of various heterocyclic compounds. For example, Sun Yan (2010) explored its use in the synthesis of 6-(2-methyl-5-sulfo-1H-indol-3-yl) hexanoic acid and its analogs through nucleophilic substitution, saponification, acidification, arylation, and decarboxylation processes (Sun Yan, 2010).
Production of Pyrethroid Components : The photochemical reactions of oxime acetates of ethyl 8,8-dimethyl-7-oxononanoate, as investigated by Armesto et al. (1990), are significant in the synthesis of potential pyrethroid components, highlighting its role in developing insecticidal compounds (Armesto, Gallego, & Horspool, 1990).
Formation of Diketones : Tsuji et al. (1978) demonstrated the use of ethyl 8,8-dimethyl-7-oxononanoate in synthesizing 2,15-hexadecanedione, a process involving oxidation and Kolbe electrolysis. This synthesis pathway is crucial in the production of complex organic compounds (Tsuji, Kaito, Yamada, & Mandai, 1978).
Organic Chemistry Research : Ethyl 8,8-dimethyl-7-oxononanoate is also involved in various other research activities in organic chemistry, such as the study by Brehm, Johansen, and Krogsgaard‐Larsen (1992) on isoxazol-5(4H)-ones and their crystal structures (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Propriétés
IUPAC Name |
ethyl 8,8-dimethyl-7-oxononanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-5-16-12(15)10-8-6-7-9-11(14)13(2,3)4/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNABFIITZQAWAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645665 |
Source


|
| Record name | Ethyl 8,8-dimethyl-7-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8,8-dimethyl-7-oxononanoate | |
CAS RN |
898776-42-6 |
Source


|
| Record name | Ethyl 8,8-dimethyl-7-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


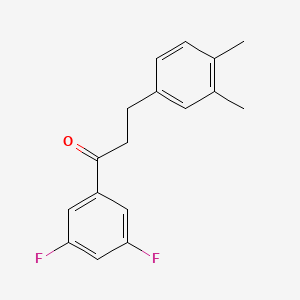
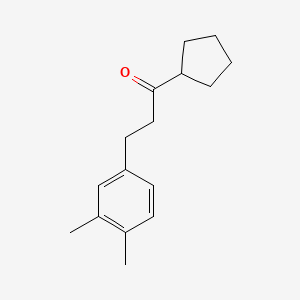
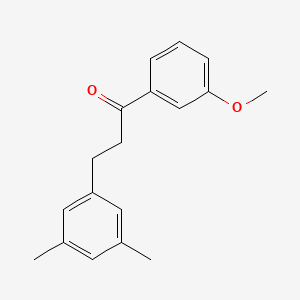
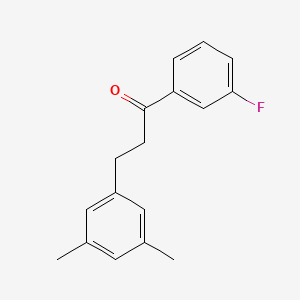

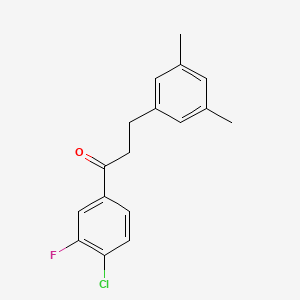

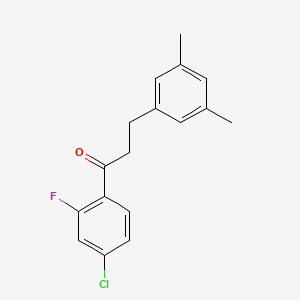

![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)

![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)
